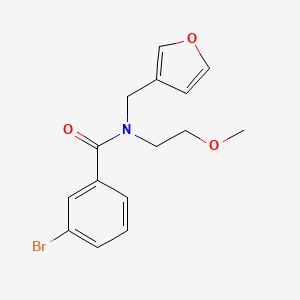

3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Description

Propriétés

IUPAC Name |

3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-19-8-6-17(10-12-5-7-20-11-12)15(18)13-3-2-4-14(16)9-13/h2-5,7,9,11H,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEBKDSKDJFMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:

Bromination of Benzamide: The starting material, benzamide, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the third position.

Formation of Furan-3-ylmethylamine: Furan-3-ylmethylamine is synthesized by the reduction of furan-3-carboxaldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride.

Amidation Reaction: The brominated benzamide is then reacted with furan-3-ylmethylamine and 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution Reactions: Formation of azides, thiols, or ethers.

Oxidation Reactions: Formation of furanones or other oxygenated derivatives.

Reduction Reactions: Formation of amines or alcohols.

Applications De Recherche Scientifique

3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of novel materials, such as polymers or coatings, with specific properties.

Mécanisme D'action

The mechanism of action of 3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparaison Avec Des Composés Similaires

Key Structural Features

The table below compares structural attributes of 3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide with related compounds from the evidence:

Physicochemical Properties

- Boiling Point/Density : ’s dichlorophenyl analogue has a predicted boiling point of 355°C and density of 1.655 g/cm³ . The target compound’s methoxyethyl group may lower boiling point (~300–330°C) and density (~1.4–1.5 g/cm³) due to reduced halogen content.

- Acidity (pKa) : The amide proton in has a predicted pKa of 11.77 . The target’s electron-donating methoxyethyl group may slightly lower acidity (pKa ~10–11), enhancing deprotonation under physiological conditions.

Activité Biologique

3-Bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is an organic compound belonging to the benzamide class, characterized by a bromine atom at the third position, a furan-3-ylmethyl substituent, and a 2-methoxyethyl group. Its molecular formula is C15H18BrN2O2, with a molecular weight of approximately 336.20 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The structural composition of this compound can be represented as follows:

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The specific mechanisms are still under investigation, but it is hypothesized that its interaction with bacterial cell membranes plays a crucial role.

- Anticancer Properties : Investigations have shown that this compound may induce apoptosis in cancer cells. It appears to affect key signaling pathways involved in cell proliferation and survival, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects : There are indications that this compound can modulate inflammatory responses. This activity could be linked to its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological effects of this compound are believed to involve interactions with various molecular targets, including enzymes and receptors. The exact pathways through which this compound exerts its effects are still under investigation, necessitating further research to clarify its pharmacodynamics and pharmacokinetics.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features of structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-bromo-N-(furan-2-ylmethyl)benzamide | 346663-79-4 | Contains a furan ring at the second position |

| 4-butoxy-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | 1421498-71-6 | Features a butoxy group instead of bromine |

| 3-bromo-N-(furan-4-ylmethyl)benzamide | 1713339-98-0 | Variation in the furan position; potential different properties |

Case Studies

Several studies have explored the biological activity of compounds similar to this compound. For instance:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzamides against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in substituents significantly affected antibacterial potency.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that derivatives with furan moieties exhibited enhanced cytotoxicity compared to their non-furan counterparts. This suggests that the furan ring may play a critical role in enhancing biological activity.

- Inflammation Model : In animal models of inflammation, compounds similar to this compound showed reduced levels of inflammatory markers when administered, indicating their potential use in therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide?

- Methodology :

- Coupling Reactions : Use Buchwald-Hartwig amination or Ullmann coupling to introduce the furan-3-ylmethyl and 2-methoxyethyl groups to the benzamide core. Substituent positioning is critical; bromine at the 3-position requires regioselective bromination of the benzamide precursor .

- AI-Powered Synthesis Planning : Tools like Pistachio or Reaxys can predict feasible routes by analyzing reaction templates and precursor compatibility. For example, retro-synthetic analysis may suggest benzoyl chloride intermediates and nucleophilic substitution steps .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using preparative chromatography.

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Techniques :

| Technique | Parameters |

|---|---|

| 1H/13C NMR | Assign peaks for bromine (δ ~7.2–7.5 ppm for aromatic protons) and methoxyethyl groups (δ ~3.2–3.6 ppm) . |

| Mass Spectrometry | Look for [M+H]+ ion clusters matching the molecular weight (e.g., m/z ~350–360 Da) . |

| X-ray Crystallography | Resolve crystal packing and confirm substituent geometry (e.g., dihedral angles between furan and benzamide planes) . |

- Contingency : If spectral data conflicts (e.g., unexpected splitting in NMR), recheck reaction conditions or use 2D NMR (COSY, HSQC) for ambiguity resolution .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : Test polar aprotic solvents (DMSO, DMF) due to the compound’s aromatic and ether-based substituents. For aqueous stability, use buffered solutions (pH 7.4) with <5% organic cosolvent .

- Stability : Monitor degradation via accelerated thermal stress (40–60°C) and UV exposure. The 2-methoxyethyl group may enhance hydrolytic stability compared to ester analogs .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or binding interactions?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., bromine’s electron-withdrawing impact on amide resonance) .

- Molecular Docking : Screen against targets like kinase enzymes or GPCRs. The furan ring may engage in π-π stacking, while the methoxyethyl chain could occupy hydrophobic pockets .

- Validation : Compare docking scores (e.g., Glide SP scores) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : If one study reports antibacterial activity (MIC = 2 µM) and another shows no effect, consider:

- Assay Conditions : Check differences in bacterial strains, nutrient media, or compound solubility .

- Metabolite Interference : Use LC-MS to identify degradation products or metabolite formation in cell-based assays .

- Statistical Analysis : Apply ANOVA or Mann-Whitney U tests to determine if variability is significant (p < 0.05).

Q. How do structural modifications influence SAR for this compound?

- Key Modifications :

- Mechanistic Insight : The furan ring’s oxygen atom may act as a hydrogen bond acceptor, critical for target engagement. Replace with thiophene to test π-donor/acceptor roles .

Q. What catalytic systems enable scalable asymmetric synthesis of related benzamides?

- Photoredox Catalysis : Use Ru(bpy)₃²⁺ under visible light to mediate radical coupling reactions, enhancing enantioselectivity for chiral analogs .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via kinetic resolution in non-polar solvents .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.